2-Chloro-3-fluoroisonicotinonitrile

描述

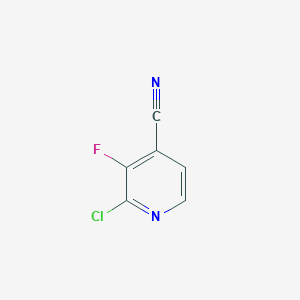

Structure

3D Structure

属性

IUPAC Name |

2-chloro-3-fluoropyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClFN2/c7-6-5(8)4(3-9)1-2-10-6/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAOWEVASRZNFBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C#N)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870065-56-8 | |

| Record name | 2-chloro-3-fluoropyridine-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-3-fluoroisonicotinonitrile: A Key Building Block for Novel Therapeutics and Agrochemicals

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Chloro-3-fluoroisonicotinonitrile, identified by CAS number 870065-56-8, is a halogenated pyridine derivative that has emerged as a critical intermediate in the synthesis of complex organic molecules.[1][2][3] Its unique substitution pattern, featuring a chlorine atom, a fluorine atom, and a nitrile group on the pyridine ring, imparts a distinct reactivity profile that is highly advantageous for the construction of pharmacologically active compounds and advanced agrochemicals. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of this compound, offering a valuable resource for researchers engaged in drug discovery and development.

Core Properties and Identification

This compound is a solid at room temperature with a molecular formula of C₆H₂ClFN₂ and a molecular weight of 156.55 g/mol .[1] Key identification and physical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 870065-56-8 | [1] |

| Molecular Formula | C₆H₂ClFN₂ | [1] |

| Molecular Weight | 156.55 g/mol | [1] |

| Synonyms | 2-chloro-3-fluoro-4-cyanopyridine | [1] |

| Boiling Point (Predicted) | 205.7 ± 35.0 °C at 760 mmHg | [2] |

| Storage | 2-8°C, under inert gas | [2] |

| LogP (Computed) | 1.74578 | [1] |

| Topological Polar Surface Area (TPSA) | 36.68 Ų | [1] |

Synthesis and Spectroscopic Characterization

The synthesis of this compound is not widely detailed in readily available literature, likely due to its specialized nature as a building block. However, its synthesis can be inferred from established methods for preparing similar halogenated cyanopyridines. A plausible synthetic route would involve the diazotization of 2-chloro-3-fluoro-4-aminopyridine followed by a Sandmeyer-type reaction with a cyanide source.

A general procedure for the synthesis of a related compound, 2-chloro-3-fluoropyridine, involves the diazotization of 2-chloro-3-aminopyridine with tert-butyl nitrite in the presence of a fluoride source like copper fluoride.[4] A similar strategy could be adapted for the synthesis of this compound.

Proposed Synthetic Workflow:

Caption: Proposed synthetic pathway for this compound.

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the chloro, fluoro, and cyano groups.

-

¹³C NMR: The carbon NMR spectrum should exhibit six distinct signals for the six carbon atoms in the molecule. The carbon attached to the nitrile group will appear in the characteristic downfield region for nitriles (around 115-120 ppm). The carbons attached to the halogens will also show characteristic shifts.

-

FT-IR: The infrared spectrum will be characterized by a sharp, strong absorption band around 2230-2210 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group. The spectrum will also display characteristic bands for the C-Cl and C-F stretching vibrations, as well as absorptions related to the aromatic pyridine ring.

Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the electrophilic nature of the pyridine ring, which is further enhanced by the presence of the electron-withdrawing halogen and nitrile substituents. The chlorine atom at the 2-position is particularly susceptible to nucleophilic aromatic substitution (SNAAr).

Nucleophilic Aromatic Substitution (SNAAr):

The primary mode of reaction for this compound is the displacement of the chloride ion by a variety of nucleophiles. This reaction is facilitated by the electron-deficient nature of the pyridine ring. The reaction proceeds through a Meisenheimer-like intermediate.

Reaction Workflow:

Caption: General mechanism for nucleophilic aromatic substitution of this compound.

This reactivity makes it a versatile building block for introducing the 3-fluoro-4-cyanopyridin-2-yl moiety into larger molecules. The fluorine atom at the 3-position is generally less reactive towards nucleophilic displacement than the chlorine at the 2-position, allowing for selective functionalization.

Applications in Drug Discovery and Agrochemicals

This compound serves as a key starting material for the synthesis of a wide range of biologically active molecules.[2] Its utility stems from the ability to introduce a substituted pyridine ring, a common scaffold in many pharmaceuticals and agrochemicals.

Role in Medicinal Chemistry:

The 2-aminopyridine scaffold, which can be readily synthesized from this compound via reaction with amines, is a privileged structure in medicinal chemistry. It is a key component of many kinase inhibitors, which are a major class of anti-cancer drugs. The nitrile group can also be hydrolyzed to a carboxylic acid or reduced to an amine, providing further avenues for molecular diversification.

Use in Agrochemicals:

In the agrochemical industry, this compound is a valuable intermediate for the production of novel herbicides and pesticides. The presence of halogens on the pyridine ring can enhance the efficacy and selectivity of the final product.

Safety and Handling

As with all halogenated aromatic compounds, this compound should be handled with care in a well-ventilated laboratory, preferably within a fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Based on the safety data sheets of similar compounds like 2-chloro-3-fluoropyridine, this compound is likely to be harmful if swallowed, in contact with skin, or if inhaled.[5] It may also cause skin and eye irritation.[6][7]

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[5][7]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[5][7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.[5][7]

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

Storage and Disposal:

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[5] Dispose of the chemical in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly functionalized building block with significant potential in the development of new pharmaceuticals and agrochemicals. Its unique reactivity, driven by the strategic placement of chloro, fluoro, and cyano groups on the pyridine ring, allows for a wide range of chemical transformations. This guide provides a foundational understanding of its properties, synthesis, and applications, empowering researchers to leverage this versatile intermediate in their synthetic endeavors.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound [myskinrecipes.com]

- 3. chemuniverse.com [chemuniverse.com]

- 4. CN102584689A - Preparing method of 2-chloro-3-fluoropyridine - Google Patents [patents.google.com]

- 5. fishersci.com [fishersci.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

2-chloro-3-fluoro-4-cyanopyridine chemical structure

A Technical Guide to 2-Chloro-3-fluoro-4-cyanopyridine: Synthesis, Reactivity, and Applications

Executive Summary: 2-Chloro-3-fluoro-4-cyanopyridine is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical, agrochemical, and materials science sectors. Its unique arrangement of chloro, fluoro, and cyano substituents on a pyridine core provides a versatile platform for advanced organic synthesis. The electron-withdrawing nature of the substituents activates the molecule for specific chemical transformations, primarily nucleophilic aromatic substitution at the C2 position. This guide offers an in-depth analysis of its molecular properties, a proposed synthetic pathway, a discussion of its chemical reactivity, and its potential applications as a strategic building block in drug discovery and beyond.

Molecular Profile and Physicochemical Properties

1.1. Chemical Structure

The structure consists of a six-membered pyridine ring, which is aromatic. The substituents are positioned as follows:

-

Chlorine (Cl) at position 2

-

Fluorine (F) at position 3

-

Cyano (C≡N) group at position 4

Caption: Chemical structure of 2-chloro-3-fluoro-4-cyanopyridine.

1.2. Nomenclature and Predicted Properties

A comprehensive profile of the molecule is detailed below. Physicochemical properties are predicted based on established computational models, providing a reliable baseline for experimental design.

| Property | Value | Source |

| IUPAC Name | 2-chloro-3-fluoropyridine-4-carbonitrile | - |

| Molecular Formula | C₆H₂ClFN₂ | - |

| Molecular Weight | 156.54 g/mol | - |

| Appearance | Predicted to be a white to yellow solid | Based on similar compounds[1] |

| Solubility | Predicted to be sparingly soluble in water | Based on similar compounds[1] |

| pKa (Predicted) | ~ -2.5 (highly deactivated pyridine nitrogen) | Based on similar compounds[1] |

The Strategic Importance in Synthetic Chemistry

The utility of 2-chloro-3-fluoro-4-cyanopyridine stems from the orchestrated electronic effects of its substituents, which create a highly specific reactivity profile.

2.1. Analysis of Electronic Effects and Reactivity

The pyridine ring is inherently electron-deficient compared to benzene. This effect is significantly amplified by the strong inductive electron-withdrawing properties of the chlorine, fluorine, and cyano groups. This profound electron deficiency is the cornerstone of the molecule's reactivity, making the aromatic ring susceptible to attack by nucleophiles.

The key reactive sites are:

-

C2 Position: The chlorine atom at the C2 position is the most probable site for nucleophilic aromatic substitution (SₙAr). Its departure is facilitated by the ability of the electronegative pyridine nitrogen and the adjacent fluoro and ortho cyano groups to stabilize the negative charge in the Meisenheimer intermediate.[2][3]

-

C4-Cyano Group: The nitrile functionality is a versatile synthetic handle. It can undergo hydrolysis to form a carboxylic acid (e.g., 2-chloro-3-fluoropyridine-4-carboxylic acid[4]), or it can be reduced to an aminomethyl group, providing a route to further derivatization.

Caption: Key reaction pathways for 2-chloro-3-fluoro-4-cyanopyridine.

Synthesis and Manufacturing

While a specific, documented synthesis for 2-chloro-3-fluoro-4-cyanopyridine is not prevalent, a robust synthetic route can be logically designed based on established methods for analogous chloropyridines.[5][6][7] The most viable approach involves the chlorination of a pyridine N-oxide precursor.

3.1. Proposed Retrosynthetic Analysis

A logical retrosynthesis points to 3-fluoro-4-cyanopyridine N-oxide as the key immediate precursor. This precursor itself can be synthesized from simpler starting materials.

3.2. Proposed Synthetic Protocol

This protocol is a well-established method for converting pyridine N-oxides to 2-chloropyridines and is adapted here for the target molecule.[5][6] The use of phosphorus oxychloride (POCl₃) is a standard and effective chlorinating agent for this transformation.

Objective: To synthesize 2-chloro-3-fluoro-4-cyanopyridine from 3-fluoro-4-cyanopyridine N-oxide.

Materials:

-

3-fluoro-4-cyanopyridine N-oxide (1.0 eq)

-

Phosphorus oxychloride (POCl₃, 3.0-5.0 eq)

-

Dichloromethane (DCM, anhydrous) or 1,2-dichloroethane (DCE)[5]

-

Triethylamine (optional, to scavenge HCl)[5]

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-fluoro-4-cyanopyridine N-oxide (1.0 eq).

-

Reagent Addition: Under a nitrogen atmosphere, add phosphorus oxychloride (3.0-5.0 eq) to the flask. Rationale: POCl₃ serves as both the chlorinating agent and the solvent in many cases. An excess ensures the reaction goes to completion.

-

Heating: Heat the reaction mixture to reflux (typically 80-110 °C) and maintain for 4-24 hours.[6] Rationale: Thermal energy is required to overcome the activation energy for the rearrangement and chlorination sequence.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup - Quenching: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice. This will hydrolyze the excess POCl₃. Caution: This step is highly exothermic and releases HCl gas. It must be performed in a well-ventilated fume hood.

-

Neutralization: Slowly add saturated sodium bicarbonate solution to neutralize the acidic mixture until the pH is approximately 7-8.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3x volumes).

-

Washing: Combine the organic layers and wash sequentially with water and then brine. Rationale: Washing removes residual inorganic salts and water.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by column chromatography on silica gel or by recrystallization to yield pure 2-chloro-3-fluoro-4-cyanopyridine.

Key Applications in Research and Development

The true value of 2-chloro-3-fluoro-4-cyanopyridine lies in its role as a versatile intermediate for constructing more complex, high-value molecules. Pyridine and cyanopyridine motifs are prevalent in a vast number of bioactive compounds.[8][9][10]

-

Pharmaceuticals: As an intermediate, this compound is a prime candidate for synthesizing active pharmaceutical ingredients (APIs).[1][11] The 2-chloro position allows for the introduction of various nucleophilic fragments (amines, thiols, alcohols), which is a common strategy in drug discovery to build molecular diversity and optimize drug-target interactions. Similar cyanopyridine structures are used in the development of kinase inhibitors for oncology and agents targeting neurological disorders.[12]

-

Agrochemicals: The pyridine core is a well-established scaffold in modern pesticides and herbicides.[1] This building block can be used to synthesize new crop protection agents where the specific substitution pattern could lead to novel modes of action or improved efficacy.

-

Materials Science: The rigid, electron-deficient aromatic system makes this molecule a potential precursor for functional organic materials, such as those used in organic light-emitting diodes (OLEDs) or as ligands in coordination chemistry.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 2-chloro-3-fluoro-4-cyanopyridine is not available, data from closely related analogues like 2-chloro-4-cyanopyridine and 2-chloro-3-fluoropyridine provide a strong basis for hazard assessment.[13][14]

-

Hazard Identification: Expected to be harmful if swallowed, toxic in contact with skin, and cause skin and serious eye irritation.[15]

-

Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.

-

Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

This guide provides a comprehensive technical overview of 2-chloro-3-fluoro-4-cyanopyridine, highlighting its synthetic value and potential. Its unique electronic and structural features make it a powerful tool for chemists engaged in the design and synthesis of novel functional molecules.

References

- 1. Page loading... [guidechem.com]

- 2. pharmdguru.com [pharmdguru.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. 2-Chloro-3-fluoropyridine-4-carboxylic acid 97 628691-93-0 [sigmaaldrich.com]

- 5. 2-Chloro-4-cyanopyridine synthesis - chemicalbook [chemicalbook.com]

- 6. Preparation of 2-Chloro-4-cyanopyridine_Chemicalbook [chemicalbook.com]

- 7. CN101659637A - Preparation method of 2-chloro-3-cyanopyridine - Google Patents [patents.google.com]

- 8. Cyanopyridine derivatives: Significance and symbolism [wisdomlib.org]

- 9. lifechemicals.com [lifechemicals.com]

- 10. Novel Cyanopyridine Compounds as KHK Inhibitors for Treating NAFLD, NASH, and Type II Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Page loading... [wap.guidechem.com]

- 12. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2-Chloro-4-cyanopyridine, 97% | Fisher Scientific [fishersci.ca]

- 14. 2-Chloro-4-fluoropyridine | C5H3ClFN | CID 2782792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 2-Chloro-4-cyanopyridine | C6H3ClN2 | CID 568638 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to 2-Chloro-3-fluoroisonicotinonitrile: Properties, Synthesis, and Applications in Drug Discovery

Prepared by: Gemini, Senior Application Scientist

Abstract and Scope

This technical guide provides an in-depth analysis of 2-Chloro-3-fluoroisonicotinonitrile, a halogenated pyridine derivative of significant interest to the scientific research and drug development communities. This document delineates its core physicochemical properties, anticipated spectral characteristics, and chemical reactivity. Furthermore, it explores its strategic importance as a versatile building block in medicinal chemistry, offering insights into its application for creating novel therapeutics. Safety protocols and handling procedures are also detailed to ensure its effective and safe utilization in a laboratory setting. The guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this valuable synthetic intermediate.

Compound Identification and Structure

This compound is a substituted pyridine ring, featuring chloro, fluoro, and cyano functional groups. These groups synergistically define its unique reactivity and utility as a chemical intermediate.

| Identifier | Value | Source(s) |

| IUPAC Name | 2-chloro-3-fluoropyridine-4-carbonitrile | [1] |

| Synonyms | 2-chloro-3-fluoro-4-cyanopyridine | [2] |

| CAS Number | 870065-56-8 | [1][2][3] |

| Molecular Formula | C₆H₂ClFN₂ | [1][2][3] |

| Molecular Weight | 156.54 g/mol | [1][3] |

| Canonical SMILES | N#CC1=CC=NC(Cl)=C1F | [2] |

| InChI Key | QAOWEVASRZNFBJ-UHFFFAOYSA-N | [1] |

Chemical Structure:

Physicochemical and Computational Properties

The physical state and solubility characteristics of a compound are critical for planning reactions, purification, and formulation. The following table summarizes key properties for this compound.

| Property | Value | Significance in Research | Source(s) |

| Boiling Point | 205.7 ± 35.0 °C (at 760 mmHg) | Indicates low volatility; useful for purification via distillation under reduced pressure and for reactions at elevated temperatures. | [3] |

| Topological Polar Surface Area (TPSA) | 36.7 Ų | A predictor of drug transport properties; a value in this range is often associated with good cell permeability. | [1][2] |

| LogP (Octanol/Water Partition Coefficient) | 1.75 | Suggests moderate lipophilicity, influencing solubility in organic solvents and potential membrane permeability. | [2] |

| Storage Conditions | 2-8°C, under inert gas | Recommends refrigerated storage to maintain long-term stability and prevent degradation. | [3] |

| Purity (Typical) | ≥97% | Standard purity for a reagent-grade chemical intermediate. | [2] |

Anticipated Spectroscopic Profile

While specific spectra for this exact compound are not publicly cataloged, its structure allows for the confident prediction of key spectroscopic features essential for its identification and characterization.

-

¹H NMR: The spectrum is expected to show two signals in the aromatic region (typically δ 7.0-8.5 ppm). These signals would appear as doublets or doublets of doublets due to coupling between the two aromatic protons and potential long-range coupling with the fluorine atom.

-

¹³C NMR: The spectrum will display six distinct signals for the six carbon atoms. The carbon bearing the cyano group (C≡N) would appear around δ 115-120 ppm. Carbons attached to the electronegative chlorine and fluorine atoms would be significantly downfield.

-

IR Spectroscopy: Key vibrational bands are anticipated. A sharp, strong absorption around 2230-2240 cm⁻¹ is characteristic of the nitrile (C≡N) stretch. The C-Cl stretch will appear in the 600-800 cm⁻¹ region, while the C-F stretch will be found in the 1000-1400 cm⁻¹ range. Aromatic C=C and C=N stretching vibrations will be present in the 1400-1600 cm⁻¹ region.

-

Mass Spectrometry: The molecular ion peak (M⁺) would show a characteristic isotopic pattern for a compound containing one chlorine atom, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks.

Chemical Reactivity and Synthetic Utility

The chemical behavior of this compound is dictated by its functional groups, making it a highly versatile synthetic intermediate. The presence of both chloro and fluoro substituents enhances its reactivity, enabling diverse chemical modifications.[3]

-

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine nitrogen and the cyano group activates the chloro-substituent at the 2-position towards SNAr. This is the most significant reaction pathway, allowing the chlorine to be displaced by a wide range of nucleophiles (e.g., amines, alcohols, thiols) to build molecular complexity. This reactivity is a cornerstone of its use in constructing drug libraries.

-

Nitrile Group Transformations: The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. These transformations provide access to a different set of functionalized pyridine derivatives.

-

Role as a Building Block: It serves as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[3] Its structure is valuable for developing compounds with potential biological activity, such as those targeting specific enzymes or receptors.[3]

The diagram below illustrates the central role of this compound as a platform for chemical diversification.

Caption: Versatility of this compound in synthesis.

Applications in Drug Discovery

Halogenated heterocyclic compounds are privileged structures in medicinal chemistry. The inclusion of chlorine and fluorine atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.

-

Metabolic Stability: The fluorine atom at the 3-position can block a potential site of metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate.

-

Binding Affinity: The chlorine atom can participate in halogen bonding, a non-covalent interaction with protein backbones or side chains that can significantly enhance binding affinity and selectivity for a biological target.[4] More than 250 FDA-approved drugs contain chlorine, highlighting its importance in the pharmaceutical industry.[5]

-

Modulation of Physicochemical Properties: The electronegativity of the halogens can modulate the pKa of the pyridine nitrogen, affecting a compound's ionization state at physiological pH, which in turn impacts solubility, cell permeability, and target engagement.

-

Scaffold for Bioactive Molecules: This compound serves as a foundational scaffold for producing insecticides, herbicides, and bactericides.[3] In drug discovery, it is a key starting material for developing antibacterial and antiviral agents.[6]

The following workflow outlines the integration of this building block into a typical drug discovery pipeline.

Caption: Role in a typical drug discovery workflow.

Safety, Handling, and Storage Protocol

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the known hazards of structurally similar compounds (e.g., halogenated cyanopyridines) necessitate stringent safety precautions.[7][8]

7.1 Hazard Assessment (Anticipated)

-

Acute Toxicity: Likely harmful if swallowed, inhaled, or in contact with skin.

-

Irritation: Expected to cause skin and serious eye irritation. May cause respiratory irritation.

-

Handling Environment: All manipulations should be conducted inside a certified chemical fume hood.

7.2 Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles and a face shield.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves prior to use and dispose of them properly after handling.

-

Body Protection: Wear a standard laboratory coat. Ensure it is buttoned.

7.3 Handling and Storage Protocol

-

Weighing and Transfer: Conduct all transfers of solid material within the fume hood to avoid generating and inhaling dust.

-

Reaction Setup: Set up reactions in a well-ventilated fume hood. Ensure all glassware is properly secured.

-

Spill Management: In case of a spill, contain it with an inert absorbent material (e.g., vermiculite, sand). Prevent entry into drains.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9] Recommended storage is at 2-8°C.[3]

-

Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value chemical intermediate with significant potential for researchers in organic synthesis and drug discovery. Its well-defined reactivity, particularly its susceptibility to nucleophilic aromatic substitution, combined with the beneficial properties imparted by its halogen substituents, makes it an attractive starting point for the synthesis of novel, biologically active compounds. Adherence to strict safety protocols is essential for its handling. This guide provides the foundational knowledge required for scientists to effectively and safely incorporate this versatile building block into their research and development programs.

References

- 1. 2-Chloro-3-fluoropyridine-4-carbonitrile | C6H2ClFN2 | CID 71757315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. This compound [myskinrecipes.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Chloro-4-cyanopyridine Manufacturer & Supplier China | Properties, Uses, Safety Data, SDS & Price [pipzine-chem.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. chemscene.com [chemscene.com]

- 9. 2-Chloro-3-fluoropyridine - Safety Data Sheet [chemicalbook.com]

A Technical Guide to the Solubility of 2-Chloro-3-fluoroisonicotinonitrile in Organic Solvents

Abstract

2-Chloro-3-fluoroisonicotinonitrile is a key heterocyclic building block in the synthesis of novel therapeutic agents and agrochemicals.[1] Its reaction and formulation performance are critically dependent on its solubility in various organic media. This technical guide provides a comprehensive analysis of the solubility of this compound in a curated selection of organic solvents at various temperatures. We present a detailed, field-proven experimental protocol for equilibrium solubility determination using the isothermal shake-flask method, coupled with quantitative analysis by High-Performance Liquid Chromatography (HPLC). The resulting data, trends, and underlying thermodynamic principles are discussed to provide researchers, scientists, and drug development professionals with a robust framework for solvent selection, process optimization, and formulation design.

Introduction

The pyridine scaffold is a cornerstone of modern medicinal chemistry, with numerous derivatives serving as vital therapeutic agents.[2] this compound (Figure 1), a halogenated pyridine derivative, has emerged as a particularly valuable intermediate. The presence of chloro, fluoro, and nitrile functionalities provides multiple reaction sites for diverse chemical modifications, enabling the synthesis of complex molecules with potential biological activity.[1]

Understanding the solubility of this compound is paramount for its effective use. In process chemistry, solubility data dictates the choice of reaction solvent, influencing reaction kinetics, yield, and purity. In drug formulation, solubility is a critical determinant of a drug's bioavailability and the feasibility of developing liquid dosage forms.[3] This guide addresses the pressing need for reliable solubility data by providing a systematic study across a range of solvents with varying polarities and hydrogen bonding capabilities.

Figure 1. Chemical Structure of this compound.

Physicochemical Properties and Solubility Principles

The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[4] A fundamental principle is that "like dissolves like," where solutes tend to dissolve best in solvents with similar polarity.

2.1. Solute Properties: this compound

-

Molecular Formula: C₆H₂ClFN₂[5]

-

Molecular Weight: 156.55 g/mol [5]

-

Polarity: The molecule possesses significant polarity due to the electronegative chlorine, fluorine, and nitrogen atoms. The cyano group (C≡N) and the pyridine nitrogen act as hydrogen bond acceptors.[5]

-

Calculated LogP: 1.75, indicating moderate lipophilicity.[5]

2.2. Solvent Selection Rationale

The solvents selected for this study represent a broad spectrum of polarities and functionalities commonly used in pharmaceutical and chemical research:

-

Polar Protic: Methanol, Ethanol (can act as hydrogen bond donors and acceptors)

-

Polar Aprotic: Acetone, Ethyl Acetate, Acetonitrile (can act as hydrogen bond acceptors but lack a donor proton)

-

Chlorinated: Dichloromethane (polar aprotic)

-

Aromatic: Toluene (nonpolar)

-

Aliphatic: Heptane (nonpolar)

Experimental Methodology: Isothermal Equilibrium Solubility

To ensure the generation of thermodynamically valid data, the isothermal shake-flask method was employed.[6][7] This method measures the equilibrium solubility, which is defined as the maximum concentration of a substance that can dissolve in a solvent at a given temperature and pressure while in equilibrium with an excess of the solid phase.[3]

3.1. Materials and Instrumentation

-

Solute: this compound (Purity ≥97%)[5]

-

Solvents: HPLC grade or equivalent (≥99.5% purity)

-

Equipment: Temperature-controlled orbital shaker, 20 mL glass vials with PTFE-lined caps, 0.22 µm PTFE syringe filters, analytical balance, calibrated pipettes.

-

Analytical System: High-Performance Liquid Chromatography (HPLC) system with a UV detector.[8]

3.2. Detailed Protocol

-

Preparation: Add an excess amount of this compound solid to a 20 mL glass vial. The presence of undissolved solid throughout the experiment is crucial to confirm that equilibrium with the solid phase is maintained.

-

Solvent Addition: Accurately pipette 10.0 mL of the selected organic solvent into the vial.

-

Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (298.15 K, 308.15 K, or 318.15 K) and moderate agitation (e.g., 200 rpm). Allow the slurries to equilibrate for a minimum of 24 hours. This duration is established to ensure the system reaches a true thermodynamic equilibrium.[6]

-

Sample Collection: After equilibration, stop the agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Filtration: Carefully draw a sample from the clear supernatant using a glass syringe. Immediately attach a 0.22 µm PTFE syringe filter and dispense the filtrate into a clean HPLC vial. This step is critical to remove any undissolved microparticulates that would otherwise lead to an overestimation of solubility.

-

Dilution: Dilute the filtrate with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

-

Quantification: Analyze the diluted sample by HPLC to determine the concentration of the dissolved solute.

3.3. HPLC Quantification Method

The concentration of this compound in the saturated solutions was determined using a validated reverse-phase HPLC method.[9]

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Isocratic mixture of Acetonitrile and Water (60:40 v/v)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection: UV at 270 nm

-

Calibration: A multi-point calibration curve (typically 5 levels) was generated using standards of known concentration to ensure linearity and accuracy of quantification.

Diagram of the Experimental Workflow

The following diagram illustrates the logical flow of the solubility determination process, from preparation to final data analysis.

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Results and Discussion

The equilibrium solubility of this compound was determined in eight organic solvents at three different temperatures. The results are summarized in Table 1.

Table 1. Equilibrium Solubility of this compound in Selected Organic Solvents

| Solvent | Polarity Index | H-Bonding | Solubility at 298.15 K ( g/100 mL) | Solubility at 308.15 K ( g/100 mL) | Solubility at 318.15 K ( g/100 mL) |

| Heptane | 0.1 | None | < 0.1 | < 0.1 | 0.1 |

| Toluene | 2.4 | Acceptor | 1.8 | 2.5 | 3.4 |

| Dichloromethane | 3.1 | Acceptor | 15.2 | 19.8 | 25.1 |

| Ethyl Acetate | 4.4 | Acceptor | 22.5 | 28.1 | 34.6 |

| Acetone | 5.1 | Acceptor | 35.8 | 43.2 | 51.9 |

| Acetonitrile | 5.8 | Acceptor | 28.9 | 35.4 | 42.8 |

| Ethanol | 4.3 | Donor/Acceptor | 11.3 | 14.9 | 19.2 |

| Methanol | 5.1 | Donor/Acceptor | 9.5 | 12.8 | 16.7 |

4.1. Effect of Solvent Polarity

The data clearly demonstrates the principle of "like dissolves like."

-

High Solubility: The compound exhibits the highest solubility in polar aprotic solvents like Acetone, Ethyl Acetate, and Acetonitrile. The strong dipole-dipole interactions between the polar functionalities of the solute and these solvents facilitate the dissolution process.

-

Moderate Solubility: Solubility is moderate in Dichloromethane and the polar protic solvents, Ethanol and Methanol. While the solute can accept hydrogen bonds from alcohols, the energy required to break the strong hydrogen-bonding network of the alcohols themselves likely tempers the overall solubility compared to polar aprotic solvents.

-

Low to Insoluble: As expected, the compound is poorly soluble in the nonpolar aromatic solvent Toluene and practically insoluble in the nonpolar aliphatic solvent Heptane. The intermolecular forces between the polar solute molecules are much stronger than any potential interactions with these nonpolar solvents.

4.2. Effect of Temperature

For all solvents tested, the solubility of this compound increases with increasing temperature. This indicates that the dissolution process is endothermic (ΔH > 0).[4] An increase in temperature provides the energy needed to overcome the lattice energy of the solid solute and disrupt the solvent-solvent interactions, favoring the dissolved state.[10] This positive temperature dependence is a critical factor for developing crystallization and purification processes.

Conclusion

This guide establishes a definitive and practical understanding of the solubility of this compound in a range of common organic solvents. The compound demonstrates high solubility in polar aprotic solvents, moderate solubility in polar protic and chlorinated solvents, and poor solubility in nonpolar media. The solubility is positively correlated with temperature across all systems, confirming an endothermic dissolution process.

The detailed experimental protocol and quantitative data presented herein serve as a valuable resource for scientists and engineers. This information can be directly applied to guide rational solvent selection for chemical synthesis, optimize reaction conditions, design efficient purification and crystallization processes, and inform early-stage formulation development for this important chemical intermediate.

References

- 1. This compound [myskinrecipes.com]

- 2. webpages.iust.ac.ir [webpages.iust.ac.ir]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. Solubility - Wikipedia [en.wikipedia.org]

- 5. chemscene.com [chemscene.com]

- 6. enamine.net [enamine.net]

- 7. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Small Molecule Analysis | AxisPharm [axispharm.com]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

Spectroscopic Characterization of 2-Chloro-3-fluoroisonicotinonitrile: A Predictive Technical Guide

Disclaimer: This document provides a predictive analysis of the spectroscopic data for 2-Chloro-3-fluoroisonicotinonitrile. To date, experimental spectroscopic data for this compound is not publicly available. The predictions herein are based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), and are supported by data from structurally analogous compounds. This guide is intended for researchers, scientists, and drug development professionals to aid in the potential identification and characterization of this molecule.

Introduction

This compound, with the chemical formula C₆H₂ClFN₂, is a substituted pyridine derivative of interest in medicinal chemistry and materials science. The unique arrangement of its substituents—a chloro group, a fluoro group, and a nitrile group on the pyridine ring—suggests its potential as a versatile building block for the synthesis of more complex molecules. Accurate structural elucidation is paramount for any application, and spectroscopic techniques are the cornerstone of this characterization.

This technical guide presents a comprehensive prediction of the ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and mass spectra of this compound. The causality behind the predicted spectral features is explained, providing a logical framework for the analysis of this and similar compounds. Hypothetical, yet detailed, experimental protocols are provided to serve as a starting point for researchers who may synthesize and characterize this molecule.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted NMR data for this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show two signals corresponding to the two protons on the pyridine ring.

-

H-5 and H-6 Protons: The protons at positions 5 and 6 of the pyridine ring are in different chemical environments and will thus give rise to two distinct signals.

-

H-6: This proton is adjacent to the nitrogen atom, which is strongly electron-withdrawing. Therefore, H-6 is expected to be the most deshielded proton, appearing at the lowest field (highest ppm value). It will be split by the adjacent H-5 proton, resulting in a doublet.

-

H-5: This proton is adjacent to H-6 and is also influenced by the substituents on the ring. It will appear at a slightly higher field than H-6. Its signal will be a doublet of doublets due to coupling with both H-6 and the fluorine atom at position 3. The coupling to fluorine will be a smaller, longer-range coupling.

-

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-6 | ~8.5 - 8.7 | doublet (d) | ³J(H-H) ≈ 5-6 Hz |

| H-5 | ~7.6 - 7.8 | doublet of doublets (dd) | ³J(H-H) ≈ 5-6 Hz, ⁴J(H-F) ≈ 2-3 Hz |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover the range of 0-10 ppm.

-

Use a 30-degree pulse angle.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the spectrum and reference the TMS peak to 0 ppm.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals, one for each carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of the substituents and the nitrogen heteroatom.

| Predicted Signal | Chemical Shift (δ, ppm) | Coupling to ¹⁹F |

| C-4 (attached to CN) | ~115 - 120 | ³J(C-F) ≈ 3-5 Hz |

| C-CN | ~117 - 122 | ⁴J(C-F) ≈ 1-2 Hz |

| C-5 | ~125 - 130 | ³J(C-F) ≈ 4-6 Hz |

| C-2 (attached to Cl) | ~145 - 150 | ²J(C-F) ≈ 15-20 Hz |

| C-6 | ~150 - 155 | ⁴J(C-F) ≈ 2-4 Hz |

| C-3 (attached to F) | ~158 - 163 | ¹J(C-F) ≈ 240-260 Hz |

The carbon directly attached to the fluorine atom (C-3) will exhibit a large one-bond coupling constant (¹J(C-F)). The other carbons will show smaller two-, three-, and four-bond couplings to fluorine.

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be beneficial.

-

Instrument Setup: Use a 100 MHz or higher (corresponding to the proton frequency) NMR spectrometer.

-

Acquisition Parameters:

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to cover the range of 0-200 ppm.

-

Use a 45-degree pulse angle.

-

Set a relaxation delay of 2-5 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Processing: Apply a Fourier transform, phase the spectrum, and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom at position 3.

-

Chemical Shift: The chemical shift for a fluorine atom on a pyridine ring is typically in the range of -110 to -140 ppm relative to CFCl₃.[1][2][3]

-

Multiplicity: The signal will be split into a doublet of doublets due to coupling with the adjacent H-5 proton (⁴J(F-H)) and potentially a smaller coupling to H-6.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| F-3 | ~-120 to -135 | doublet of doublets (dd) | ⁴J(F-H5) ≈ 2-3 Hz, ⁵J(F-H6) ≈ 1-2 Hz |

Experimental Protocol for ¹⁹F NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Use an NMR spectrometer equipped with a fluorine probe, tuned to the appropriate frequency (e.g., ~376 MHz for a 400 MHz ¹H instrument).

-

Acquisition Parameters:

-

Set the spectral width to cover the expected range (e.g., -100 to -160 ppm).

-

Use a 30-degree pulse angle.

-

A relaxation delay of 1-2 seconds should be sufficient.

-

Acquire a moderate number of scans (e.g., 64 or 128).

-

-

Processing: Apply a Fourier transform, phase the spectrum, and reference it to an external standard like CFCl₃ (0 ppm).

Diagram of Predicted NMR Correlations

Caption: Predicted NMR couplings in this compound.

Predicted Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | ~3100 - 3000 | Medium-Weak |

| C≡N Stretch | ~2240 - 2220 | Strong, Sharp |

| Aromatic C=C and C=N Stretches | ~1600 - 1450 | Medium-Strong |

| C-F Stretch | ~1250 - 1100 | Strong |

| C-Cl Stretch | ~800 - 600 | Medium-Strong |

The most diagnostic peak will be the strong, sharp absorption of the nitrile (C≡N) group in the 2240-2220 cm⁻¹ region.[4][5][6] The presence of conjugation with the aromatic ring typically lowers this frequency compared to aliphatic nitriles.[6]

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation:

-

Solid Phase (KBr pellet): Grind 1-2 mg of the compound with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

-

Solution Phase: Dissolve the compound in a suitable solvent (e.g., chloroform) that has minimal absorption in the regions of interest.

-

-

Instrument Setup: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment (or the KBr pellet holder/solvent cell).

-

Place the sample in the spectrometer and record the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is expected to produce a distinct molecular ion and several characteristic fragment ions.

Molecular Ion

-

The molecular formula is C₆H₂ClFN₂.

-

The nominal molecular weight is 156 g/mol .

-

Isotopic Pattern: The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion. There will be a peak at m/z 156 (M⁺, for the ³⁵Cl isotope) and a peak at m/z 158 (M+2, for the ³⁷Cl isotope). The relative intensity of these peaks will be approximately 3:1, reflecting the natural abundance of these isotopes.[7]

Predicted Fragmentation Pattern

The molecular ion is a radical cation that can undergo fragmentation. Plausible fragmentation pathways include:

-

Loss of Cl radical: [M - Cl]⁺ → C₆H₂FN₂⁺ at m/z 121. This is often a favorable fragmentation for chloro-aromatics.

-

Loss of HCN: [M - HCN]⁺ → C₅H₂FClN⁺ at m/z 129. This is a common fragmentation for pyridine derivatives.

-

Loss of F radical: [M - F]⁺ → C₆H₂ClN₂⁺ at m/z 137. This is generally less favorable than the loss of Cl.

The resulting mass spectrum would likely show a base peak corresponding to one of these stable fragment ions.

| m/z | Predicted Identity |

| 158 | [M+2]⁺ (with ³⁷Cl) |

| 156 | [M]⁺ (with ³⁵Cl) |

| 129 | [M - HCN]⁺ |

| 121 | [M - Cl]⁺ |

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or via a gas chromatograph (GC-MS) for a volatile compound.

-

Ionization: Use Electron Ionization (EI) with a standard energy of 70 eV.

-

Mass Analysis: Scan a mass range that includes the expected molecular ion, for example, m/z 40-200.

-

Detection: The detector will record the abundance of each ion at its specific m/z value.

Diagram of Predicted Mass Spectrometry Fragmentation

Caption: Predicted fragmentation pathways for this compound.

Conclusion

This guide provides a detailed theoretical framework for the spectroscopic characterization of this compound. The predicted NMR, IR, and MS data, along with the provided hypothetical protocols, offer a valuable resource for the identification and structural confirmation of this compound. While these predictions are based on sound scientific principles, experimental verification remains essential. The data presented here should facilitate the interpretation of experimentally acquired spectra and contribute to the advancement of research involving this and related heterocyclic compounds.

References

- 1. 19F [nmr.chem.ucsb.edu]

- 2. spectrabase.com [spectrabase.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. One moment, please... [chemistrysteps.com]

An In-depth Technical Guide to the Synthesis of 2-Chloro-3-fluoroisonicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Chloro-3-fluoroisonicotinonitrile in Modern Chemistry

This compound, also known as 2-chloro-3-fluoro-4-cyanopyridine, is a highly functionalized heterocyclic compound of significant interest in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring chloro, fluoro, and cyano groups on a pyridine ring, provides a versatile scaffold for the development of novel bioactive molecules. The electron-withdrawing nature of these substituents activates the pyridine ring for further chemical modifications, making it a valuable intermediate in the synthesis of complex molecular architectures. This guide provides a detailed exploration of the known synthetic pathways to this important building block, offering insights into the strategic considerations and experimental protocols involved.

Strategic Approaches to the Synthesis of this compound

The synthesis of a polysubstituted pyridine ring like this compound requires a carefully planned sequence of reactions to install the desired functional groups with correct regioselectivity. Two primary retrosynthetic strategies can be envisioned:

-

Sequential Functionalization of a Pre-formed Pyridine Ring: This approach starts with a simpler pyridine derivative and sequentially introduces the chloro, fluoro, and cyano groups. The order of these introductions is critical to manage the directing effects of the substituents and to ensure the stability of the intermediates.

-

Ring Formation from Acyclic Precursors: This strategy involves the construction of the pyridine ring from acyclic starting materials that already contain some or all of the required functional groups or their precursors.

This guide will focus on the most practical and scientifically robust pathways that have been described in the literature, primarily following the sequential functionalization strategy.

Pathway I: Synthesis via Diazotization and Cyanation of a Substituted Aminopyridine

This pathway is a classic and reliable method that leverages the versatility of diazonium salt chemistry. The key steps involve the synthesis of a key intermediate, 4-amino-2-chloro-3-fluoropyridine, followed by a Sandmeyer reaction to introduce the cyano group.

Step 1: Synthesis of 2-Chloro-3-fluoropyridine

A common and logical starting point for this pathway is 2-chloro-3-fluoropyridine. A well-documented method for its preparation involves a diazotization reaction starting from 2-chloro-3-aminopyridine.[1]

Experimental Protocol: Synthesis of 2-Chloro-3-fluoropyridine

Materials:

-

2-chloro-3-aminopyridine

-

tert-Butyl nitrite

-

Copper(II) fluoride (CuF₂)

-

Methanol (or other suitable organic solvent)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

In a reaction flask, dissolve tert-butyl nitrite and copper(II) fluoride in an organic solvent such as methanol under the protection of an inert gas.

-

To this solution, add 2-chloro-3-aminopyridine.

-

Maintain the reaction mixture at a temperature between 0-60 °C for 1-10 hours.

-

Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC).

-

Upon completion, the 2-chloro-3-fluoropyridine product can be isolated and purified using standard techniques such as distillation.

Causality of Experimental Choices:

-

Diazotization: The use of tert-butyl nitrite in a non-aqueous medium provides a convenient way to generate the diazonium salt from the amino group of 2-chloro-3-aminopyridine.

-

Fluorinating Agent: Copper(II) fluoride serves as the fluoride source, replacing the diazonium group with a fluorine atom. This method avoids the use of more hazardous fluorinating agents like anhydrous hydrogen fluoride.[1]

-

Inert Atmosphere: The reaction is performed under an inert atmosphere to prevent unwanted side reactions with atmospheric oxygen or moisture.

Step 2: Synthesis of 4-Amino-2-chloro-3-fluoropyridine

With 2-chloro-3-fluoropyridine in hand, the next critical step is the introduction of an amino group at the 4-position. This can be achieved through a series of reactions, including nitration followed by reduction, or through a protected amination route. A described method involves the use of (2-Chloro-3-fluoro-pyridin-4-yl)-carbamic acid tert-butyl ester as an intermediate.[2]

Experimental Protocol: Synthesis of 4-Amino-2-chloro-3-fluoropyridine

Materials:

-

(2-Chloro-3-fluoro-pyridin-4-yl)-carbamic acid tert-butyl ester

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve (2-Chloro-3-fluoro-pyridin-4-yl)-carbamic acid tert-butyl ester in dichloromethane.

-

Add trifluoroacetic acid to the solution.

-

Stir the solution at ambient temperature for several hours (e.g., 5 hours).

-

Monitor the deprotection by TLC or LC-MS.

-

After the reaction is complete, concentrate the solution under reduced pressure.

-

The resulting residue can be purified by column chromatography to afford 2-chloro-3-fluoropyridin-4-amine.[2]

Causality of Experimental Choices:

-

Protecting Group: The tert-butoxycarbonyl (Boc) group on the carbamic acid ester serves as a protecting group for the amino functionality. This allows for other chemical manipulations on the pyridine ring if needed, and provides a stable intermediate.

-

Deprotection: Trifluoroacetic acid is a strong acid that effectively cleaves the Boc protecting group under mild conditions to reveal the free amine.

Step 3: Sandmeyer Reaction for the Synthesis of this compound

The final step in this pathway is the conversion of the 4-amino group of 4-amino-2-chloro-3-fluoropyridine to a cyano group. The Sandmeyer reaction is the classic and most appropriate method for this transformation.[3]

Experimental Protocol: Sandmeyer Cyanation

Materials:

-

4-Amino-2-chloro-3-fluoropyridine

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Copper(I) cyanide (CuCN)

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Water

-

Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

Procedure:

-

Diazotization:

-

Suspend 4-amino-2-chloro-3-fluoropyridine in a mixture of hydrochloric acid and water.

-

Cool the suspension to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

-

-

Cyanation:

-

In a separate flask, prepare a solution of copper(I) cyanide in a solution of sodium or potassium cyanide in water.

-

Cool this solution in an ice bath.

-

Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then gently heat (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

-

-

Work-up and Purification:

-

Cool the reaction mixture and extract the product with an organic solvent.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to yield this compound.

-

Causality of Experimental Choices:

-

Diazonium Salt Formation: The reaction of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures produces the diazonium salt intermediate. Low temperatures are crucial to prevent the premature decomposition of this salt.

-

Copper(I) Cyanide Catalyst: Copper(I) cyanide is a key reagent in the Sandmeyer reaction, facilitating the substitution of the diazonium group with a cyanide ion through a radical-nucleophilic aromatic substitution mechanism.[3]

Pathway II: Synthesis via Dehydration of an Isonicotinamide Precursor

An alternative strategy involves the synthesis of a 2-chloro-3-fluoroisonicotinamide intermediate, which can then be dehydrated to the target nitrile.

Step 1: Synthesis of 2-Chloro-3-fluoroisonicotinic acid

This can be prepared from a corresponding methyl-substituted pyridine through oxidation. For instance, the oxidation of 2-chloro-3-fluoro-4-methylpyridine would yield the desired carboxylic acid.

Step 2: Amidation of 2-Chloro-3-fluoroisonicotinic acid

The carboxylic acid can be converted to the corresponding primary amide, 2-chloro-3-fluoroisonicotinamide, using standard amidation procedures. This typically involves activating the carboxylic acid (e.g., by converting it to an acyl chloride with thionyl chloride or oxalyl chloride) followed by reaction with ammonia.

Step 3: Dehydration of 2-Chloro-3-fluoroisonicotinamide

The final step is the dehydration of the primary amide to the nitrile. Various dehydrating agents can be employed for this transformation.

Experimental Protocol: Dehydration of Amide to Nitrile

Materials:

-

2-Chloro-3-fluoroisonicotinamide

-

Dehydrating agent (e.g., phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or trifluoroacetic anhydride)

-

Anhydrous solvent (e.g., dichloromethane, acetonitrile)

-

Base (e.g., triethylamine, pyridine, if necessary)

Procedure:

-

Dissolve or suspend 2-chloro-3-fluoroisonicotinamide in an anhydrous solvent.

-

Add the dehydrating agent (e.g., POCl₃) to the mixture, potentially at a reduced temperature.

-

If necessary, add a base to neutralize any acidic byproducts.

-

Heat the reaction mixture (e.g., to reflux) and monitor for completion by TLC or LC-MS.

-

After the reaction is complete, carefully quench the reaction mixture (e.g., by pouring it onto ice).

-

Extract the product with an organic solvent.

-

Wash, dry, and concentrate the organic layer.

-

Purify the crude product by column chromatography or recrystallization.

Causality of Experimental Choices:

-

Dehydrating Agents: Reagents like POCl₃ and SOCl₂ are effective for dehydrating primary amides to nitriles. They react with the amide oxygen, making it a good leaving group and facilitating the elimination of water.

Data Summary

| Reaction Step | Starting Material | Key Reagents | Product | Typical Yield | Reference |

| Fluorination | 2-chloro-3-aminopyridine | t-BuONO, CuF₂ | 2-chloro-3-fluoropyridine | >60% | [1] |

| Deprotection | (2-Chloro-3-fluoro-pyridin-4-yl)-carbamic acid tert-butyl ester | TFA, DCM | 4-Amino-2-chloro-3-fluoropyridine | 94% | [2] |

| Cyanation (Sandmeyer) | 4-Amino-2-chloro-3-fluoropyridine | NaNO₂, HCl, CuCN | This compound | Moderate to Good | [3] |

| Dehydration | 2-Chloro-3-fluoroisonicotinamide | POCl₃ or SOCl₂ | This compound | Good to Excellent | General Method |

Visualizing the Synthesis Pathways

References

An In-Depth Technical Guide to the Chemical Reactivity and Stability of 2-Chloro-3-fluoroisonicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-fluoroisonicotinonitrile, a halogenated pyridine derivative, is a key building block in the synthesis of complex organic molecules.[1] Its strategic importance is particularly noted in the pharmaceutical and agrochemical industries, where it serves as a versatile intermediate for the development of novel therapeutic agents and crop protection agents.[1] The presence of chloro, fluoro, and cyano functionalities on the pyridine ring imparts a unique chemical reactivity profile, making it a subject of significant interest for synthetic chemists. This guide provides a comprehensive overview of the chemical reactivity and stability of this compound, offering insights into its behavior in various chemical transformations and under different environmental conditions.

Molecular Structure and Physicochemical Properties

This compound possesses a pyridine ring substituted with a chlorine atom at the 2-position, a fluorine atom at the 3-position, and a nitrile group at the 4-position. This substitution pattern significantly influences the electron distribution within the aromatic ring, thereby dictating its reactivity.

| Property | Value | Reference |

| CAS Number | 870065-56-8 | [2] |

| Molecular Formula | C₆H₂ClFN₂ | [2] |

| Molecular Weight | 156.55 g/mol | [2] |

| Boiling Point | 205.7 ± 35.0 °C at 760 mmHg | [1] |

| Storage | 2-8°C, under inert gas | [1] |

Chemical Reactivity

The reactivity of this compound is primarily governed by the electrophilic nature of the pyridine ring, which is enhanced by the electron-withdrawing effects of the halogen and nitrile substituents. This makes the ring susceptible to nucleophilic attack. The chlorine atom at the 2-position is the most probable site for nucleophilic substitution, a common reaction pathway for 2-halopyridines.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a key reaction of this compound. The electron-deficient nature of the pyridine ring, further accentuated by the fluorine and cyano groups, facilitates the attack of nucleophiles at the carbon atom bearing the chlorine atom.

A variety of nucleophiles can be employed in SNAr reactions with this compound, including:

-

Amines: Reaction with primary and secondary amines can lead to the formation of 2-amino-3-fluoroisonicotinonitrile derivatives. These reactions are fundamental in the synthesis of various biologically active compounds.

-

Alcohols: Alkoxides, generated from alcohols, can displace the chloride to form 2-alkoxy-3-fluoroisonicotinonitrile ethers.

-

Thiols: Thiolates are excellent nucleophiles and are expected to react readily with this compound to yield 2-thioether derivatives.[3]

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution with an Amine

-

To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF, DMSO, or NMP) is added the desired amine (1.0-1.2 eq) and a base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N) (1.5-2.0 eq).

-

The reaction mixture is heated to a temperature ranging from 80 to 120 °C and monitored by TLC or LC-MS.

-

Upon completion, the reaction is cooled to room temperature and diluted with water.

-

The product is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 2-amino-3-fluoroisonicotinonitrile derivative.

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

Palladium-Catalyzed Cross-Coupling Reactions

This compound is a suitable substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

-

Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with an organoboron compound (boronic acid or boronic ester) in the presence of a palladium catalyst and a base. This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 2-position.[4][5]

-

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. This reaction is valuable for the synthesis of acetylenic pyridine derivatives.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

To a degassed mixture of this compound (1.0 eq), a boronic acid or ester (1.1-1.5 eq), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 eq) in a suitable solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF) is added a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%).

-

The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C until the starting material is consumed, as monitored by TLC or LC-MS.

-

The reaction is cooled to room temperature and diluted with water.

-

The product is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography to yield the desired 2-substituted-3-fluoroisonicotinonitrile.

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Stability

The stability of this compound is a critical consideration for its storage, handling, and use in multi-step syntheses.

-

Hydrolytic Stability: The nitrile group can be susceptible to hydrolysis under strong acidic or basic conditions, which would convert it to a carboxylic acid or amide. The pyridine ring itself is generally stable to hydrolysis under neutral conditions.

-

Photostability: Cyanopyridine derivatives can be sensitive to light.[6] Therefore, it is recommended to store this compound in a light-protected container to prevent photochemical degradation.

Characterization

Standard analytical techniques are used to characterize this compound and its reaction products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure. The chemical shifts and coupling constants of the aromatic protons and carbons provide detailed information about the substitution pattern.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. The presence of chlorine will result in a characteristic M+2 isotopic peak.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C≡N (nitrile) stretching vibration, as well as bands corresponding to the C-Cl, C-F, and aromatic C-H and C=C bonds.

Conclusion

This compound is a valuable and reactive building block in organic synthesis. Its reactivity is dominated by nucleophilic aromatic substitution at the 2-position and its utility in palladium-catalyzed cross-coupling reactions. Understanding its reactivity and stability is crucial for its effective application in the development of new pharmaceuticals and agrochemicals. While specific experimental data for this compound is limited in the public domain, the principles of reactivity for related halopyridines provide a strong basis for predicting its chemical behavior. Further research into the specific reaction kinetics and stability profile of this compound will undoubtedly expand its application in synthetic chemistry.

References

- 1. rsc.org [rsc.org]

- 2. US6197964B1 - Method for the production of 2,6-dichloro-5-fluoronicotinonitrile and the chemical compound 3-cyano-2-hydroxy-5-fluoropyride-6-one-monosodium salt its tautomers - Google Patents [patents.google.com]

- 3. US3652637A - Vapor phase synthesis of chlorinated aromatic nitriles - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Switchable photocatalysis for the chemodivergent benzylation of 4-cyanopyridines - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

Navigating the Chemistry of a Key Building Block: A Technical Guide to 2-Chloro-3-fluoroisonicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of pharmaceutical and agrochemical synthesis, the strategic selection of molecular building blocks is paramount to the successful development of novel and effective compounds. Among these, halogenated pyridines represent a class of intermediates prized for their versatile reactivity. This guide offers an in-depth exploration of 2-Chloro-3-fluoroisonicotinonitrile, a key heterocyclic intermediate, providing essential data and procedural insights for its safe and effective utilization in research and development.

Core Molecular Profile and Physicochemical Characteristics

This compound, also known as 2-chloro-3-fluoro-4-cyanopyridine, is a trifunctionalized pyridine ring. The presence of chloro, fluoro, and cyano groups imparts a unique electronic and steric profile, making it a valuable synthon for introducing the 4-cyanopyridine moiety into more complex molecules. Its reactivity is largely dictated by the interplay of these functional groups, offering multiple avenues for synthetic modification.

A summary of its key identifiers and physical properties is provided below:

| Property | Value | Source(s) |

| CAS Number | 870065-56-8 | [1][2] |

| Molecular Formula | C₆H₂ClFN₂ | [1][2] |

| Molecular Weight | 156.55 g/mol | [1][2] |

| Boiling Point | 205.7 ± 35.0 °C at 760 mmHg | [3] |

| Purity | ≥97% | [1] |

| Synonym(s) | 2-chloro-3-fluoro-4-cyanopyridine | [1] |

Hazard Identification and Safety Precautions

A thorough understanding of the hazards associated with a chemical is the foundation of safe laboratory practice. This compound is classified as a hazardous substance with the potential for severe health effects.

GHS Hazard Classification:

-

Acute Toxicity (Oral): Category 2[4]

-

Skin Irritation: Category 2[4]

-

Serious Eye Damage: Category 1[4]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)[4]

-

Hazardous to the Aquatic Environment (Long-term): Category 2[4]

Hazard Statements:

-

H300: Fatal if swallowed[4]

-

H315: Causes skin irritation[4]

-

H318: Causes serious eye damage[4]

-

H335: May cause respiratory irritation[4]

-

H411: Toxic to aquatic life with long lasting effects[4]

The following DOT script visualizes the key safety warnings associated with this compound.

GHS Hazard Pictograms and Key Statements. This diagram illustrates the primary hazards associated with this compound.

Safe Handling, Storage, and Emergency Protocols

Given its hazardous nature, stringent adherence to safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn at all times when handling this compound:

-

Eye/Face Protection: Tightly fitting safety goggles.[4]

-

Skin Protection: Protective clothing and chemical-resistant gloves.[4]

-

Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[5] If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[5]

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[4][5]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[6] The recommended storage temperature is 2-8°C, under an inert gas.[3]

First-Aid Measures

In the event of exposure, immediate action is critical. The following first-aid procedures should be followed:

-

If Inhaled: Move the person to fresh air. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[7][8]

-

In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water/shower.[4]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.[4]

-

If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[4][9]